molecular formula C7H7N3O4 B2963400 6-(Methylamino)-5-nitropyridine-3-carboxylic acid CAS No. 1218943-22-6

6-(Methylamino)-5-nitropyridine-3-carboxylic acid

Cat. No.: B2963400
CAS No.: 1218943-22-6
M. Wt: 197.15
InChI Key: LRPDEULCJPOZLY-UHFFFAOYSA-N
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Description

6-(Methylamino)-5-nitropyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a methylamino group at the 6th position, a nitro group at the 5th position, and a carboxylic acid group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylamino)-5-nitropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of 3-carboxypyridine followed by the introduction of a methylamino group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to a methylation reaction using methylamine in the presence of a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(Methylamino)-5-nitropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro-oxides or carboxylic acid derivatives.

    Reduction: Formation of 6-(Methylamino)-5-aminopyridine-3-carboxylic acid.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Methylamino)-5-nitropyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(Methylamino)-5-nitropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methylamino group may facilitate binding to specific receptors or enzymes, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Nitropyridine-3-carboxylic acid: Lacks the methylamino group, resulting in different chemical reactivity and biological activity.

    6-Aminopyridine-3-carboxylic acid:

    6-(Methylamino)-5-chloropyridine-3-carboxylic acid: Contains a chlorine atom instead of a nitro group, resulting in different reactivity and uses.

Uniqueness

6-(Methylamino)-5-nitropyridine-3-carboxylic acid is unique due to the presence of both a nitro group and a methylamino group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-(methylamino)-5-nitropyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O4/c1-8-6-5(10(13)14)2-4(3-9-6)7(11)12/h2-3H,1H3,(H,8,9)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPDEULCJPOZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=N1)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared analogously to example 154a from 6-chloro-5-nitro-nicotinic acid and 2 M methylamine solution in THF.
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